molecular formula C25H28N2O2 B5964013 N-[3-(2-furyl)phenyl]-1-(3-phenylpropyl)-4-piperidinecarboxamide

N-[3-(2-furyl)phenyl]-1-(3-phenylpropyl)-4-piperidinecarboxamide

Cat. No. B5964013
M. Wt: 388.5 g/mol
InChI Key: HXEXJBYNCJHNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-furyl)phenyl]-1-(3-phenylpropyl)-4-piperidinecarboxamide, commonly known as FPPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FPPP belongs to the class of piperidine derivatives and is mainly used in the field of medicinal chemistry.

Mechanism of Action

FPPP acts as a dopamine transporter blocker by binding to the dopamine transporter protein and preventing the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which enhances the activation of dopamine receptors. The activation of dopamine receptors is responsible for the physiological and biochemical effects of FPPP.
Biochemical and Physiological Effects
FPPP has been shown to have various biochemical and physiological effects. It increases the release of dopamine in the brain, leading to increased locomotor activity and reward-seeking behavior. FPPP also affects the levels of other neurotransmitters such as serotonin and norepinephrine, which can have an impact on mood and behavior. Additionally, FPPP has been shown to have analgesic properties, making it useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

FPPP has several advantages for use in lab experiments. It is a potent and selective dopamine transporter blocker, making it useful in studying the dopamine receptor system. FPPP is also stable and can be easily synthesized, making it readily available for research. However, FPPP has limitations as well. It has a short half-life, which limits its use in long-term experiments. Additionally, FPPP has the potential for abuse, which can be a safety concern.

Future Directions

For research on FPPP include the development of analogs with improved pharmacological properties, investigation of its role in the treatment of neurological disorders, and addressing safety concerns.

Synthesis Methods

The synthesis of FPPP involves the reaction between 3-(2-furyl)phenylacetonitrile and 1-(3-phenylpropyl)piperidine-4-carboxylic acid. The reaction is catalyzed by a base, and the resulting FPPP is obtained through a series of purification steps. The purity of the final product is crucial for its use in scientific research.

Scientific Research Applications

FPPP has been extensively used in scientific research as a tool to study the central nervous system. It acts as a dopamine transporter blocker, which leads to an increase in the concentration of dopamine in the synaptic cleft. This property of FPPP has made it useful in studying the dopamine receptor system and its role in various neurological disorders such as Parkinson's disease and addiction.

properties

IUPAC Name

N-[3-(furan-2-yl)phenyl]-1-(3-phenylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c28-25(26-23-11-4-10-22(19-23)24-12-6-18-29-24)21-13-16-27(17-14-21)15-5-9-20-7-2-1-3-8-20/h1-4,6-8,10-12,18-19,21H,5,9,13-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEXJBYNCJHNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC=CO3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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